molecular formula C16H11Cl2NO B14372178 1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- CAS No. 93548-78-8

1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-

Cat. No.: B14372178
CAS No.: 93548-78-8
M. Wt: 304.2 g/mol
InChI Key: RXJPCRFPQOHLTD-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- can be achieved through several synthetic routes. One common method involves the formylation of indole using the Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . Another approach is the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include indole derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. For instance, indole derivatives can act as receptor agonists, binding to specific receptors and modulating biological responses . The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]- can be compared with other indole derivatives such as:

Properties

CAS No.

93548-78-8

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]indole-3-carbaldehyde

InChI

InChI=1S/C16H11Cl2NO/c17-13-5-6-15(18)11(7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2

InChI Key

RXJPCRFPQOHLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)Cl)Cl)C=O

Origin of Product

United States

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